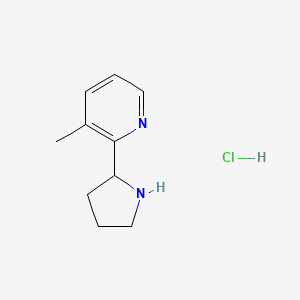

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride: is an organic compound that features a pyridine ring substituted with a pyrrolidine ring and a methyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromopyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

化学反応の分析

Types of Reactions: 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties. For example, it can undergo:

- Nucleophilic Substitution Reactions : This property is utilized to create derivatives that may exhibit enhanced biological activity or altered pharmacokinetic profiles.

- Oxidation and Reduction Reactions : The compound can be oxidized to yield pyridine N-oxides or reduced to form different pyridine derivatives, expanding its utility in synthetic pathways .

Biological Research

Investigating Biological Activity

Research has indicated that this compound may interact with various biological targets, making it a subject of interest in pharmacological studies. Its potential biological activities include:

- Modulation of Protein Interactions : The pyrrolidine component can engage in binding interactions with proteins, influencing their activity and potentially leading to therapeutic effects.

- Role as a Scaffold in Drug Discovery : The compound's structure is explored for its potential as a scaffold for developing new therapeutic agents targeting various diseases, including neurological disorders .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its therapeutic properties. Some notable areas of research include:

- Neuropharmacology : Studies suggest that derivatives of this compound may have effects on nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .

- Anti-addiction Therapies : Research indicates that compounds related to this structure could lead to more effective treatments for alcohol addiction by modulating neurotransmitter systems .

Structure–Activity Relationship Studies

Recent studies have focused on the structure–activity relationships (SAR) of compounds related to this compound. These studies highlight how modifications to the pyrrolidine ring influence biological activity:

| Compound | Modification | Biological Activity |

|---|---|---|

| 1 | Morpholine Replacement | Increased potency against target receptors |

| 2 | Dimethylamine Substitution | Enhanced interaction with biological targets |

These findings suggest that careful modification of the compound can lead to significant improvements in efficacy .

作用機序

The mechanism of action of 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

類似化合物との比較

2-(Pyrrolidin-2-yl)pyridine: Lacks the methyl group at the 3-position.

3-Methylpyridine: Lacks the pyrrolidine ring.

2-(Pyrrolidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness: 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the presence of both the pyrrolidine and pyridine rings, along with a methyl group at the 3-position. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that exhibits significant biological activity, particularly in relation to the central nervous system (CNS). This compound shares structural similarities with nicotine, leading to comparable pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C10H14N2·HCl

- Molecular Weight: Approximately 198.69 g/mol

- Appearance: Pale-yellow to yellow-brown solid

The compound features both pyridine and pyrrolidine moieties, which contribute to its unique biological profile. Its interaction with nicotinic acetylcholine receptors (nAChRs) is particularly noteworthy, as this interaction underlies many of its biological effects.

This compound acts primarily as an agonist at nAChRs, similar to nicotine. This binding stimulates the release of several neurotransmitters, including:

- Dopamine

- Glutamate

- Adrenaline

These neurotransmitters are crucial for various CNS functions, including mood regulation, cognition, and motor control. The activation of nAChRs by this compound suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Biological Activity Overview

Research indicates that this compound possesses the following biological activities:

-

Neuroprotective Effects:

- Exhibits potential in protecting neuronal cells from damage.

- May mitigate neurodegenerative processes.

-

Modulation of Neurotransmitter Systems:

- Influences the release and uptake of neurotransmitters, potentially improving cognitive functions.

-

Stimulatory Effects:

- Similar to nicotine, it may enhance alertness and focus.

Comparative Analysis with Nicotine

| Feature | This compound | Nicotine |

|---|---|---|

| Receptor Interaction | Agonist at nAChRs | Agonist at nAChRs |

| Neuroprotective Properties | Yes | Limited |

| Stimulatory Effects | Yes | Yes |

| Addiction Potential | Moderate | High |

Case Studies and Research Findings

-

Neuroprotective Studies:

- In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .

-

Cognitive Enhancement:

- Animal models have shown that administration of this compound leads to improved performance in memory tasks, indicating its efficacy in enhancing cognitive functions .

-

Pharmacokinetics:

- Preliminary studies indicate favorable absorption and distribution characteristics, with good oral bioavailability observed in rodent models .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry. Potential applications include:

- Development of treatments for neurodegenerative diseases.

- Exploration as a cognitive enhancer in aging populations.

特性

IUPAC Name |

3-methyl-2-pyrrolidin-2-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-8-4-2-7-12-10(8)9-5-3-6-11-9;/h2,4,7,9,11H,3,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPBYXFOTAZFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。